molecular formula C8H6BrN5O B2459419 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396845-52-5

2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2459419
CAS No.: 1396845-52-5
M. Wt: 268.074
InChI Key: XJENCFQUWIPNCZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-bromobenzylamine with sodium azide and carbon dioxide under high-pressure conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form amines.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide (CuI) and are conducted under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include tetrazole N-oxides or amines.

    Cycloaddition Reactions:

Scientific Research Applications

2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Comparison with Similar Compounds

2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity.

    2-(4-Methylphenyl)-2H-tetrazole-5-carboxamide: Contains a methyl group instead of bromine, which can affect its chemical properties and applications.

    2-(4-Nitrophenyl)-2H-tetrazole-5-carboxamide: The presence of a nitro group can significantly alter its electronic properties and reactivity.

Properties

IUPAC Name

2-(4-bromophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN5O/c9-5-1-3-6(4-2-5)14-12-8(7(10)15)11-13-14/h1-4H,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENCFQUWIPNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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